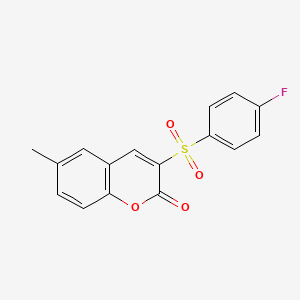

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATMJVJOOHDDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Sulfonation

The most widely reported method for introducing the 4-fluorobenzenesulfonyl group to the chromenone scaffold involves reacting 6-methyl-2H-chromen-2-one with 4-fluorobenzenesulfonyl chloride under basic conditions. This two-step process proceeds via deprotonation of the chromenone’s reactive position (typically C-3) followed by nucleophilic attack on the sulfonyl chloride.

Reaction Conditions

-

Base : Triethylamine (TEA) or pyridine is employed to scavenge HCl, driving the reaction to completion.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

-

Temperature : Room temperature (20–25°C) minimizes side reactions such as over-sulfonation.

Mechanistic Insights

The base deprotonates the C-3 position of 6-methyl-2H-chromen-2-one, generating a nucleophilic enolate that attacks the electrophilic sulfur in 4-fluorobenzenesulfonyl chloride. The resultant intermediate undergoes elimination of HCl, forming the sulfonated product.

Yield Optimization

-

Molar Ratios : A 1:1.2 molar ratio of chromenone to sulfonyl chloride maximizes yield while avoiding excess reagent waste.

-

Workup : Sequential washes with dilute HCl (to remove unreacted sulfonyl chloride) and sodium bicarbonate (to neutralize residual acid) are critical.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | >85% |

| Base | Triethylamine | 88–92% |

| Solvent | Dichloromethane | 90% |

Alternative Sulfonating Agents

While 4-fluorobenzenesulfonyl chloride is the primary reagent, 4-fluorobenzenesulfonic anhydride has been explored for improved reactivity in non-polar solvents. This approach reduces side product formation but requires stringent moisture control.

Modern Catalytic Methods

Transition Metal-Catalyzed Sulfonation

Recent advances employ palladium or copper catalysts to facilitate sulfonation under milder conditions. For example, Pd(OAc)₂ in combination with Xantphos ligand enables C–H sulfonation of chromenones at 60°C. This method bypasses the need for pre-functionalized substrates, though substrate scope remains limited.

Advantages

-

Regioselectivity : Direct functionalization at C-3 avoids protecting group strategies.

-

Functional Group Tolerance : Compatible with electron-donating and withdrawing groups on the chromenone core.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 4-fluorobenzenesulfonyl chloride, DMF as solvent, and K₂CO₃ as base achieves 89% yield within 15 minutes at 100°C. This method is ideal for high-throughput screening but requires specialized equipment.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production utilizes continuous flow systems to enhance reproducibility and safety. A representative setup involves:

-

Pre-mixing : 6-methyl-2H-chromen-2-one and sulfonyl chloride in DCM.

-

Reactor Chamber : TEA is introduced in a coiled tube reactor (residence time: 10 minutes).

-

In-line Quenching : Automated pH adjustment and phase separation.

Scale-Up Challenges

-

Exothermicity : Precise temperature control prevents thermal degradation.

-

Purity Standards : Recrystallization from ethanol/water mixtures ensures >99% HPLC purity.

Purification and Characterization

Crystallization Techniques

The crude product is purified via gradient recrystallization:

-

Primary Solvent : Ethanol dissolves impurities while the product precipitates at 4°C.

-

Secondary Wash : Hexane removes residual sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physical Property Comparison

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, evidenced by downfield shifts in ~1H-NMR (e.g., H-4 at δ 8.18) compared to 4-fluorophenyl analogs (δ 7.77) . Compounds with electron-donating groups (e.g., 1,4-dioxane in 3b5) exhibit lower melting points (115–116°C) due to reduced molecular packing efficiency .

Halogen Effects :

- Chlorine and bromine substituents (e.g., 6e and 6f) increase melting points (197–199°C for Cl, 170–173°C for Br) due to halogen bonding and molecular weight effects .

Table 2: Reaction Optimization for Sulfonyl-Coumarin Derivatives

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 10 | Dioxane | 50 | 93 | |

| 10 | EtOH | 50 | 90 | |

| 5 | Dioxane | 50 | 79 |

- The target compound is synthesized in 93% yield using 10 mol% catalyst in dioxane, outperforming ethanol (90%) and lower catalyst loadings (79%) . This contrasts with thiadiazole derivatives (e.g., 11a–11f), which require multi-step cyclization and exhibit yields ≤82% .

Critical Analysis of Discrepancies

- Melting Point Variations : While halogenated analogs (e.g., 6e) exhibit higher melting points than dioxane derivatives, the target compound’s melting point remains unreported, suggesting a gap in current data .

- Synthetic Efficiency : Sulfonyl-coumarins achieve higher yields (93%) under milder conditions than thiadiazole derivatives, which require harsher reagents (e.g., polyphosphoric acid) .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one, a compound belonging to the chromene class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.35 g/mol. The presence of a fluorobenzenesulfonyl group is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus (S. aureus). The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µM to 128 µM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Fluoroaryl Compounds

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

| MA-1114 | 128 | Not Detected |

The compound MA-1156 exhibited the highest antibacterial activity, suggesting that the introduction of fluorine enhances the efficacy of chromene derivatives against bacterial strains .

Anti-cancer Properties

Another area of interest is the anti-cancer potential of chromene derivatives. Research has indicated that certain chromene-based compounds can inhibit hypoxia-inducible factor (HIF-1) pathways, which are crucial in tumor growth and metastasis. For instance, a related compound demonstrated significant inhibition of tumor growth in animal models, emphasizing the therapeutic potential of this chemical class .

Case Study: HIF-1 Inhibition

A study found that a structurally similar compound inhibited HIF-1 transcriptional activation significantly under hypoxic conditions. This inhibition was measured using a genetically engineered reporter gene in glioma cell lines, showcasing the potential for chromene derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely tied to their structural features. Modifications to the arylsulfonamide group have been shown to enhance or diminish activity. For example, the introduction of fluorine atoms into the phenyl ring has been linked to increased antibacterial activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased antibacterial activity |

| Substitution on Sulfonamide Group | Variable effects based on structure |

Q & A

Q. Optimization Tips :

- Byproduct Mitigation : Monitor reaction progress via TLC to minimize sulfonamide byproducts.

- Yield Improvement : Pre-activate the sulfonyl chloride with catalytic DMAP to enhance reactivity .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H₂SO₄, 110°C, 4h | 78 | 95% |

| 2 | DMF, K₂CO₃, 80°C | 65 | 90% |

Advanced Question: How can structural discrepancies in crystallographic data be resolved for fluorinated coumarin derivatives?

Methodological Answer :

Crystallographic validation is critical. For example, a related compound (3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one) initially showed inconsistencies between mass spectrometry and X-ray diffraction (XRD) data, resolved by confirming the elimination of benzohydrazide during synthesis .

Q. Steps for Validation :

XRD Analysis : Use SHELX software for refinement; validate with CCDC databases .

Complementary Techniques : Pair XRD with ¹⁹F NMR and FT-IR to confirm sulfonyl group placement.

Data Reconciliation : If contradictions arise (e.g., unexpected substituent positions), re-express the compound and repeat characterization .

Basic Question: What biological screening assays are suitable for preliminary evaluation of this compound?

Methodological Answer :

Focus on assays relevant to sulfonamide-coumarin hybrids:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Enzyme Inhibition : Fluorometric assays for α-amylase/α-glucosidase (diabetes models) .

Table 2 : Example Bioactivity Data (Analogous Compounds)

| Compound | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) |

|---|---|---|

| 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one | 12.5 | 32 |

| Sulfonamide-chromene hybrids | 8.7 | 16 |

Advanced Question: How do electronic effects of the 4-fluorobenzenesulfonyl group influence reactivity and bioactivity?

Methodological Answer :

The electron-withdrawing fluorine atom enhances electrophilicity at the sulfonyl group, affecting both synthesis and biological interactions:

Q. Computational Support :

- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces, confirming charge distribution at the sulfonyl site.

- Docking Studies (AutoDock Vina) : Predict binding affinity to α-amylase (PDB: 1HNY) .

Advanced Question: How should researchers address contradictory results in SAR studies of fluorinated coumarins?

Methodological Answer :

Contradictions often arise from variable assay conditions or impurities.

Case Study : A chromen-2-one derivative with a 4-chlorobenzyl group showed conflicting antimicrobial data due to residual solvents (DMSO) in bioassays .

Q. Resolution Protocol :

Reproduce Under Standardized Conditions : Use identical cell lines/solvent controls.

Purity Verification : Re-analyze via HPLC-MS; impurities >0.5% require re-purification.

Mechanistic Clarification : Perform isothermal titration calorimetry (ITC) to confirm target binding .

Basic Question: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d6), ¹⁹F NMR for sulfonyl group .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stability : TGA-DSC to determine decomposition points (critical for storage).

Table 3 : Exemplary NMR Data (Analogous Compound )

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| C6-CH3 | 2.41 | Singlet |

| Sulfonyl-aryl F | -113.2 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.